Cyclopenta(cd)pyren-4(3H)-one
Overview
Description
Cyclopenta(cd)pyren-4(3H)-one is a polycyclic aromatic hydrocarbon, which is a class of organic compounds containing multiple fused aromatic rings. These compounds are often formed from the incomplete combustion of organic materials such as wood, coal, and oil. This compound is of particular interest due to its potential mutagenic and carcinogenic properties .
Preparation Methods
The synthesis of Cyclopenta(cd)pyren-4(3H)-one typically involves a multi-step process starting from pyrene. One common method includes the ring contraction of pyrene-4,5-dione to form oxo-Cyclopenta(cd)pyren-4(3H)-one, followed by the reduction of oxo-Cyclopenta(cd)pyren-4(3H)-one to this compound . This process benefits from the use of relatively non-hazardous reagents and optimized purification procedures, making the compound accessible in useful quantities .
Chemical Reactions Analysis
Cyclopenta(cd)pyren-4(3H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of oxo-Cyclopenta(cd)pyren-4(3H)-one, while reduction can yield this compound .
Scientific Research Applications
Cyclopenta(cd)pyren-4(3H)-one has several scientific research applications. In chemistry, it is used as a building block for the synthesis of photoactive polymers, which are important in the development of organic electronic devices such as organic light-emitting diodes (OLEDs) . In biology and medicine, its mutagenic and carcinogenic properties make it a valuable compound for studying the mechanisms of mutagenesis and carcinogenesis . Additionally, it is used in environmental studies to monitor the presence of polycyclic aromatic hydrocarbons in various samples .
Mechanism of Action
The mechanism of action of Cyclopenta(cd)pyren-4(3H)-one involves its metabolic activation to mutagenic and carcinogenic products. This activation is typically mediated by enzymes such as cytochrome P450 monooxygenases, which convert the compound into reactive intermediates that can interact with DNA and other cellular macromolecules . These interactions can lead to mutations and the initiation of tumor formation .
Comparison with Similar Compounds
Cyclopenta(cd)pyren-4(3H)-one is similar to other polycyclic aromatic hydrocarbons such as benzo(a)pyrene, benzo(a)anthracene, and chrysene. it is unique in its specific structure and the types of reactions it undergoes. For example, while benzo(a)pyrene is more potent in terms of tumorigenicity, this compound has higher mutagenic activity in certain bacterial assays . This makes it a valuable compound for studying different aspects of mutagenesis and carcinogenesis.
Properties
IUPAC Name |
pentacyclo[12.3.1.04,17.07,16.010,15]octadeca-1(18),4(17),5,7(16),8,10(15),11,13-octaen-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10O/c19-15-9-13-7-6-11-5-4-10-2-1-3-12-8-14(15)17(13)18(11)16(10)12/h1-8H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCPKMXIIQAZQLQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C3C(=CC4=CC=CC5=C4C3=C(C=C2)C=C5)C1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80994231 | |
Record name | Cyclopenta[cd]pyren-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80994231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73473-56-0 | |
Record name | Cyclopenta(cd)pyren-4(3H)-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073473560 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclopenta[cd]pyren-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80994231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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